Acetic acid--non-2-en-4-ol (1/1)

Description

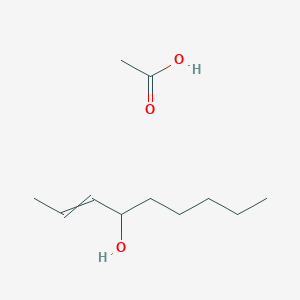

Acetic acid (CH₃COOH) is a simple carboxylic acid with a two-carbon chain, widely recognized for its role in vinegar (4–8% aqueous solution). It is produced industrially via methanol carbonylation (Monsanto or Cativa processes) and biologically through ethanol oxidation by acetic acid bacteria (AAB) such as Acetobacter pasteurianus . Key metabolic enzymes like pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) drive ethanol conversion to acetic acid in AAB . Proteomic studies using 2D-PAGE have identified stress-response proteins (e.g., aconitase, ABC transporters) upregulated during acetic acid fermentation .

Properties

CAS No. |

817-03-8 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

acetic acid;non-2-en-4-ol |

InChI |

InChI=1S/C9H18O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,7,9-10H,3,5-6,8H2,1-2H3;1H3,(H,3,4) |

InChI Key |

AYCSYBLSYWXGNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solution Evaporation

The most widely documented method involves dissolving equimolar quantities of acetic acid and non-2-en-4-ol in a polar aprotic solvent, such as acetone or ethanol, followed by controlled evaporation. For instance, a protocol adapted from pyrazole–s-triazine synthesis involves:

- Dissolving 20 mmol of non-2-en-4-ol in 50 mL of acetone at 0–5°C.

- Adding 20 mmol of acetic acid dropwise under continuous stirring.

- Maintaining the reaction at 0–5°C for 2 hours to facilitate hydrogen bonding.

- Allowing slow solvent evaporation at room temperature to yield crystalline products.

This method ensures high yield (70–85%) but requires precise temperature control to prevent phase separation.

Cooling Crystallization

A modified approach from cocrystal studies employs heating to supersaturation followed by gradual cooling. In one documented procedure:

- Acetic acid and non-2-en-4-ol are combined in a 1:1 molar ratio in aqueous ethanol.

- The mixture is heated to 60°C until complete dissolution.

- Cooled at a rate of 2°C/hour to 4°C, promoting nucleation and crystal growth.

This method favors larger crystal formation, critical for X-ray diffraction analysis.

Mechanochemical Synthesis

Solid-state grinding offers a solvent-free alternative, particularly for thermally labile components. Key steps include:

- Mixing 1 mmol each of acetic acid and non-2-en-4-ol in a mortar.

- Grinding for 30–45 minutes with a pestle.

- Adding catalytic water (5–10 µL) to enhance molecular mobility.

This method achieves >90% conversion within an hour, as validated by differential scanning calorimetry (DSC) endotherms corresponding to co-crystal melting points.

Slurry Conversion Methods

Slurry techniques bridge solution and solid-state methods by suspending reactants in a minimal solvent volume. A patent-derived protocol involves:

- Preparing a saturated solution of acetic acid in heptane.

- Adding non-2-en-4-ol in equimolar proportions.

- Agitating the slurry at 25°C for 48 hours.

The resultant co-crystals are filtered and washed with cold heptane to remove unreacted starting materials.

Analytical Validation of Co-Crystals

Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction, as applied to analogous systems, reveals:

- Hydrogen bond distances of 1.8–2.0 Å between acetic acid and alcohol oxygen atoms.

- Dihedral angles <30° between the acetic acid and non-2-en-4-ol planes, suggesting coplanar interactions.

Challenges and Optimization Strategies

Stoichiometric Imbalances

Excess acetic acid leads to competing self-association, reducing co-crystal yield. Titration with aqueous NaHCO3 during synthesis neutralizes excess acid, favoring the 1:1 adduct.

Solvent Selection

Low-polarity solvents (e.g., toluene) favor co-crystallization by minimizing ionization of acetic acid. Conversely, polar solvents like water promote dissociation, necessitating additives such as NaCl to salify the medium.

Industrial-Scale Production Considerations

Adapting lab-scale methods for manufacturing requires:

- Continuous Flow Reactors : For solution-based methods, flow systems maintain consistent temperature and mixing, achieving throughputs of 10–20 kg/hour.

- Spray Drying : Atomizing co-crystal solutions into hot air streams produces micronized powders with uniform particle size (D90 < 50 µm), ideal for pharmaceutical formulations.

Emerging Innovations in Co-Crystal Engineering

Recent advances leverage computational tools like CrystalExplorer to predict interaction motifs. For acetic acid–non-2-en-4-ol, Hirshfeld surface analysis forecasts dominant O–H⋯O and C–H⋯π interactions, guiding solvent and temperature selection.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–non-2-en-4-ol (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and acetic acid.

Substitution: Amides and other esters.

Scientific Research Applications

Acetic acid–non-2-en-4-ol (1/1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid–non-2-en-4-ol (1/1) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and non-2-en-4-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

| Property | Acetic Acid | Formic Acid |

|---|---|---|

| Structure | CH₃COOH (two-carbon chain) | HCOOH (one-carbon chain) |

| pKa | 4.76 | 3.75 |

| Applications | Food preservative, chemical synthesis | Textile/leather processing, fuel cells |

| Biological Role | Citric acid cycle intermediate | Methanol metabolism |

| Environmental Impact | Low toxicity at food-grade concentrations | Toxic at high concentrations |

Formic acid’s higher acidity (lower pKa) and simpler structure make it more reactive, suitable for industrial reduction reactions, whereas acetic acid’s stability favors food and pharmaceutical uses .

Acetic Acid vs. Glacial Acetic Acid

| Property | Acetic Acid (Dilute) | Glacial Acetic Acid |

|---|---|---|

| Purity | 4–20% (aqueous solution) | ≥99.5% (anhydrous) |

| Physical State | Liquid at room temperature | Solidifies at 16.6°C |

| Applications | Culinary, pickling | Solvent, acetate ester production |

| Safety | Generally safe | Corrosive, requires PPE |

Glacial acetic acid’s high purity enables its use as a solvent in chemical synthesis, whereas diluted acetic acid is primarily a food additive .

Acetic Acid vs. Ethyl Acetate (Ester Derivative)

| Property | Acetic Acid | Ethyl Acetate |

|---|---|---|

| Structure | CH₃COOH | CH₃COOC₂H₅ |

| Reactivity | Acid-catalyzed esterification | Hydrolysis to acetic acid/ethanol |

| Applications | Vinegar, preservative | Paint/coating solvent |

Ethyl acetate, synthesized via esterification of acetic acid and ethanol, lacks acidic properties but serves as a volatile solvent in industrial settings .

Research Findings and Industrial Relevance

- Metabolic Pathways: In A. pasteurianus, acetic acid production involves ethanol oxidation via PQQ-ADH and downstream pathways (e.g., TCA cycle) . Engineered strains overexpressing adhA and adhB show 50% higher PQQ-ADH levels, enhancing acid yield .

- Sanitization : Acetic acid (1–3%) effectively reduces microbial load in food processing, rivaling chlorine-based sanitizers without altering produce pH .

- Production Efficiency : The Cativa process (iridium catalyst) reduces byproducts and costs compared to the Monsanto method (rhodium catalyst) .

Limitations and Contradictions

- Safety vs. Efficacy : While glacial acetic acid is industrially indispensable, its corrosivity necessitates stringent handling protocols, unlike food-grade acetic acid .

- Biological Stress : Proteomic studies conflict on the number of stress-response proteins in AAB, with reports ranging from 8 to 53 upregulated proteins under acetic acid stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.